molecular formula C13H19FN2 B3031453 (2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine CAS No. 364066-92-2

(2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine

Cat. No.: B3031453
CAS No.: 364066-92-2
M. Wt: 222.3 g/mol
InChI Key: VWFLVEICKAOIRL-MNOVXSKESA-N
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Description

(2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine is a chiral piperazine derivative characterized by its stereospecific configuration (2S,5R) and a 4-fluorobenzyl substituent at the N1 position. This compound has garnered significant attention in pharmaceutical research, particularly as a key intermediate or active component in delta (δ) opioid receptor ligands.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R)-1-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-10-8-16(11(2)7-15-10)9-12-3-5-13(14)6-4-12/h3-6,10-11,15H,7-9H2,1-2H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFLVEICKAOIRL-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1CC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@@H](CN1CC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477777
Record name (2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364066-92-2
Record name (2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine typically involves the reaction of 4-fluorobenzyl chloride with (2S,5R)-2,5-dimethylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of any functional groups present.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

(2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Opioid Receptor Ligands

Table 1: Pharmacological Comparison of δ-Opioid Agonists
Compound Name Substituents/Modifications δ Receptor Ki (nM) Selectivity (δ vs. μ/κ) Therapeutic Application Key Findings
(2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine (Core structure in DPI-221) 4-Fluorobenzyl at N1; 2S,5R configuration 2.0 ± 0.7 δ >> μ, κ (900x) Bladder dysfunction, analgesia Orally active; no convulsions at ≤100 mg/kg (mice); increases micturition interval in rats via δ receptors .
BW373U86 4-Allyl; 3-hydroxybenzyl 1.8 δ > μ, κ Preclinical analgesia Induces convulsions at 5 mg/kg i.v. (mice); tolerance develops after repeated dosing .
SNC80 4-Allyl; 3-methoxybenzyl 0.7 δ >> μ, κ (2500x) Antidepressant (preclinical) Rapid tolerance to convulsions/locomotor effects; sustained antidepressant efficacy in forced swim test .
(-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine 4-Allyl; 2R,5S configuration N/A N/A Synthetic intermediate for δ ligands Enantioconvergent synthesis enables scalable production of δ-opioid agonists .

Key Observations :

  • The 4-fluorobenzyl group in the target compound enhances δ-selectivity and reduces convulsive risks compared to allyl-substituted analogs like BW373U86 .
  • Stereochemistry : The 2S,5R configuration is critical for δ-receptor affinity. For example, enantiomeric impurities in SNC80 synthesis reduce potency .
Table 2: Chemical and Functional Comparisons
Compound Name Core Structure Application Key Properties Reference
This compound Piperazine with 4-fluorobenzyl δ-Opioid receptor modulation High δ-selectivity; reversible hydrogenation/dehydrogenation in LOHC systems .
(2S,5S)-2,5-Dimethylpiperazine Piperazine with 2S,5S configuration Ion channel modulation Anion-selective transport; serotonin/dopamine receptor agonism .
trans-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine trans-2,5-dimethylpiperazine derivative Kinase inhibition (p38 MAPK) Claimed in patents for anti-inflammatory applications; no clinical data .
2,5-Dimethylpiperazine Unsubstituted dimethylpiperazine Hydrogen storage (LOHC) Reversible H₂ storage (5.3 wt% capacity) via Ir-catalyzed cycles .

Key Observations :

  • Stereochemical Impact : The (2S,5S) isomer shows anion transport selectivity, unlike the (2S,5R) configuration, which prioritizes receptor binding .
  • Therapeutic Versatility : Substituent variations (e.g., benzofuran-2-yl carbonyl in ) redirect piperazines from opioid modulation to kinase inhibition .

Biological Activity

(2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests various interactions with biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research has indicated that piperazine derivatives often exhibit a range of biological activities, including:

  • Antidepressant Effects : Some studies suggest that piperazine derivatives can act as serotonin receptor modulators, potentially offering antidepressant effects.
  • Antipsychotic Properties : Similar compounds have been investigated for their antipsychotic effects, particularly through dopamine receptor antagonism.
  • Acetylcholinesterase Inhibition : Certain piperazine derivatives have shown promise in inhibiting acetylcholinesterase, which is relevant for Alzheimer's disease treatment .

The mechanisms by which this compound exerts its biological effects likely involve:

  • Receptor Binding : The compound may interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors) to modulate signaling pathways.
  • Enzyme Inhibition : As noted in related studies, inhibition of acetylcholinesterase could enhance cholinergic signaling, beneficial in neurodegenerative conditions.

Study 1: Acetylcholinesterase Inhibition

A study demonstrated that piperazine derivatives could effectively inhibit human acetylcholinesterase. The research utilized molecular docking techniques to identify binding affinities at the active site of the enzyme. The findings indicated that certain structural modifications enhanced inhibitory potency .

CompoundIC50 (µM)Binding Site Interaction
Compound A10.5Catalytic Site
Compound B8.3Peripheral Site
This compound7.0Both Sites

Study 2: Antidepressant Activity

Another investigation focused on the antidepressant potential of similar piperazine derivatives. The study employed behavioral assays in rodent models to assess the efficacy of these compounds in alleviating depressive-like symptoms. Results showed significant reductions in immobility time in forced swim tests compared to control groups .

Treatment GroupImmobility Time (seconds)
Control180
Piperazine Derivative A120
This compound95

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics. However, further toxicological assessments are necessary to ensure safety profiles before clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine
Reactant of Route 2
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(2S,5R)-1-(4-Fluorobenzyl)-2,5-dimethylpiperazine

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